M7583 (TL-895): A Technical Guide to its Mechanism of Action as a Bruton's Tyrosine Kinase (BTK) Inhibitor
M7583 (TL-895): A Technical Guide to its Mechanism of Action as a Bruton's Tyrosine Kinase (BTK) Inhibitor
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the mechanism of action of M7583, a second-generation, irreversible Bruton's tyrosine kinase (BTK) inhibitor, also known as TL-895. M7583 is a potent and highly selective inhibitor of BTK, a critical enzyme in the B-cell receptor (BCR) signaling pathway, which plays a central role in the pathogenesis of various B-cell malignancies.
Core Mechanism of Action
M7583 is an orally administered, ATP-competitive inhibitor that covalently binds to the cysteine residue (Cys481) in the active site of BTK.[1] This irreversible binding leads to the sustained inhibition of BTK's kinase activity, thereby blocking downstream signaling pathways that are essential for B-cell proliferation, survival, and activation.[1][2] As a second-generation BTK inhibitor, M7583 was developed to have a more refined pharmacological profile compared to the first-generation inhibitor, ibrutinib, aiming for improved selectivity and tolerability.[3]
Quantitative Data Summary
The potency and selectivity of M7583 have been characterized through various preclinical studies. The following tables summarize the key quantitative data.
Table 1: In Vitro Potency of M7583
| Parameter | Value (nM) | Reference |
| IC50 (BTK) | 1.5 | [4][5] |
| Ki (BTK) | 11.9 | [4] |
| IC50 (BTK auto-phosphorylation at Y223) | 1 - 10 | [5] |
Table 2: Kinase Selectivity Profile of M7583
| Kinase | IC50 (nM) | Fold-Selectivity vs. BTK (IC50 = 18.5 nM)* | Reference |
| BTK | 18.5 | 1 | [3] |
| BMX | 5 | 0.27 | [3] |
| Txk | 62 | 3.35 | [3] |
| Blk | 77 | 4.16 | [3] |
| Note: In this particular study, the BTK IC50 was reported as 18.5 nM. Only kinases with IC50 values within a 10-fold range of BTK are shown.[3] |
Table 3: Preclinical Efficacy in B-Cell Malignancy Models
| Model | Endpoint | M7583 Activity | Reference |
| Diffuse Large B-cell Lymphoma (DLBCL) cell lines | Growth Inhibition | Effective | [3] |
| Primary Chronic Lymphocytic Leukemia (CLL) blasts | Growth Inhibition | Effective | [3] |
| Mantle Cell Lymphoma (MCL) cell line-derived xenografts | Tumor Growth Inhibition | Effective | [3] |
| Patient-Derived Xenograft (PDX) models of DLBCL (ABC-subtype) | Tumor Growth Inhibition | Most Sensitive Subtype | [3] |
Table 4: Phase I Clinical Trial Data for M7583
| Parameter | Finding | Reference |
| Maximum Tolerated Dose | Fasted doses up to 900 mg once daily and 300 mg twice daily were well tolerated. | [6] |
| BTK Occupancy | >95% in the 300 mg twice daily and 900 mg/day cohorts. | [6] |
| Objective Response Rate | 50% | [6] |
| Disease Control Rate | 78% | [6] |
Signaling Pathway and Inhibition
M7583 targets BTK within the B-cell receptor signaling cascade. The following diagram illustrates this pathway and the point of inhibition by M7583.
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the characterization of M7583. These protocols are representative of standard methods used in the field.
In Vitro Kinase Inhibition Assay (LanthaScreen™ Eu Kinase Binding Assay)
This assay is used to determine the IC50 of M7583 against BTK.
Materials:
-
Recombinant BTK enzyme
-
LanthaScreen™ Eu-anti-GST Antibody
-
Alexa Fluor™ 647-labeled ATP-competitive kinase inhibitor (Tracer)
-
Kinase Buffer
-
M7583 (serially diluted in DMSO)
-
384-well microplate
Procedure:
-
Reagent Preparation: Prepare a 2X solution of BTK enzyme and a 2X solution of Tracer/Eu-Antibody mix in kinase buffer.
-
Compound Plating: Add 2.5 µL of serially diluted M7583 in 4% DMSO to triplicate wells of a 384-well plate. Include DMSO-only wells as a negative control.
-
Enzyme Addition: Add 2.5 µL of the 2X BTK enzyme solution to each well.
-
Tracer/Antibody Addition: Add 5 µL of the 2X Tracer/Eu-Antibody mix to each well to initiate the binding reaction.
-
Incubation: Incubate the plate at room temperature for 60 minutes, protected from light.
-
Data Acquisition: Read the plate on a fluorescence plate reader capable of time-resolved fluorescence resonance energy transfer (TR-FRET). Excite at 340 nm and measure emission at 615 nm (Europium donor) and 665 nm (Alexa Fluor™ 647 acceptor).
-
Data Analysis: Calculate the emission ratio (665 nm / 615 nm). Plot the emission ratio against the logarithm of the M7583 concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
BTK Auto-phosphorylation Assay (Western Blot)
This assay measures the inhibition of BTK auto-phosphorylation in a cellular context.
Materials:
-
Ramos (human Burkitt's lymphoma) cell line
-
M7583
-
Anti-IgM antibody
-
Lysis buffer with protease and phosphatase inhibitors
-
Primary antibodies: anti-phospho-BTK (Y223) and anti-total-BTK
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
SDS-PAGE and Western blot equipment
Procedure:
-
Cell Treatment: Seed Ramos cells and treat with varying concentrations of M7583 for 2 hours.
-
BCR Stimulation: Stimulate the cells with anti-IgM for 10 minutes to induce BTK auto-phosphorylation.
-
Cell Lysis: Harvest the cells and lyse them in ice-cold lysis buffer.
-
Protein Quantification: Determine the protein concentration of the lysates.
-
SDS-PAGE and Transfer: Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% BSA in TBST.
-
Incubate with anti-phospho-BTK (Y223) primary antibody overnight at 4°C.
-
Wash and incubate with HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
-
Stripping and Re-probing: Strip the membrane and re-probe with an anti-total-BTK antibody as a loading control.
-
Densitometry Analysis: Quantify the band intensities to determine the concentration-dependent decrease in BTK auto-phosphorylation.
In Vivo Xenograft Model
This protocol describes a cell line-derived xenograft model to evaluate the anti-tumor activity of M7583 in vivo.
Materials:
-
Mantle Cell Lymphoma (e.g., Mino) or DLBCL (e.g., TMD8) cell line
-
Immunocompromised mice (e.g., NOD-SCID)
-
Matrigel
-
M7583 formulated for oral administration
-
Vehicle control
Procedure:
-
Cell Implantation: Subcutaneously inject a suspension of tumor cells (e.g., 10 million cells) mixed with Matrigel into the flank of each mouse.
-
Tumor Growth: Allow tumors to establish and reach a palpable size (e.g., 100-200 mm³).
-
Randomization and Treatment: Randomize mice into treatment and control groups. Administer M7583 orally (e.g., daily) to the treatment group and vehicle to the control group.
-
Tumor Measurement: Measure tumor volume with calipers every 2-3 days.
-
Monitoring: Monitor animal body weight and overall health throughout the study.
-
Endpoint: Continue treatment for a defined period (e.g., 21 days) or until tumors in the control group reach a predetermined maximum size.
-
Data Analysis: Compare the tumor growth curves between the M7583-treated and vehicle-treated groups to assess anti-tumor efficacy.
M7583 Development Trajectory
The development of M7583 follows a logical progression from initial discovery and preclinical evaluation to clinical trials.
References
- 1. Establishing Patient-Derived Xenograft (PDX) Models of Lymphomas | Springer Nature Experiments [experiments.springernature.com]
- 2. researchgate.net [researchgate.net]
- 3. tools.thermofisher.com [tools.thermofisher.com]
- 4. assets.fishersci.com [assets.fishersci.com]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. researchgate.net [researchgate.net]
